Tri-O-benzyl-D-glucal Tri-O-benzyl-D-glucal
Brand Name: Vulcanchem
CAS No.: 55628-54-1
VCID: VC0110811
InChI: InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C27H28O4
Molecular Weight: 416.5 g/mol

Tri-O-benzyl-D-glucal

CAS No.: 55628-54-1

Reference Standards

VCID: VC0110811

Molecular Formula: C27H28O4

Molecular Weight: 416.5 g/mol

Tri-O-benzyl-D-glucal - 55628-54-1

CAS No. 55628-54-1
Product Name Tri-O-benzyl-D-glucal
Molecular Formula C27H28O4
Molecular Weight 416.5 g/mol
IUPAC Name (2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
Standard InChI InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1
Standard InChIKey MXYLLYBWXIUMIT-PFBJBMPXSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Synonyms 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hex-1-enitol; (3R,4S,5R)-3,4,6-Tri-O-benzyl-D-glucal; 3,4,6-Tri-O-benzyl-D-glucal; 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-Hex-1-enitol
PubChem Compound 11742644
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator